molecular formula C45H70O13 B117357 Dinophysistoxin-1 CAS No. 81720-10-7

Dinophysistoxin-1

Cat. No.: B117357
CAS No.: 81720-10-7
M. Wt: 819.0 g/mol
InChI Key: CLBIEZBAENPDFY-OOVUYDAUSA-N
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Description

Dinophysistoxin-1 is a marine toxin produced by certain species of dinoflagellates, such as Dinophysis acuminata and Prorocentrum lima. It is part of the okadaic acid group of toxins, which are known to cause diarrheic shellfish poisoning in humans. This toxin accumulates in filter-feeding bivalves like mussels, clams, oysters, and scallops, posing a significant health risk when contaminated shellfish are consumed .

Scientific Research Applications

Dinophysistoxin-1 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of marine toxins in seafood.

    Biology: Researchers study its effects on cellular processes, particularly its ability to inhibit protein phosphatases.

    Medicine: It serves as a tool to understand the mechanisms of diarrheic shellfish poisoning and to develop potential treatments.

    Industry: It is used in the development of biosensors for detecting marine toxins in seafood

Mechanism of Action

Safety and Hazards

DTX1 is known to cause diarrheic shellfish poisoning (DSP) in humans . It is classified as Acute Toxicity: Oral, Category 3; Acute Toxicity: Skin, Category 3; and Skin Corrosion/Irritation, Category 2 .

Biochemical Analysis

Biochemical Properties

Dinophysistoxin 1, along with its analogues okadaic acid (OA) and dinophysistoxin 2 (DTX2), are potent inhibitors of protein phosphatases PP2A and PP1 . These interactions with enzymes play a crucial role in the biochemical reactions induced by DTX1.

Cellular Effects

In cellular terms, DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dinophysistoxin 1 exerts its effects through binding interactions with biomolecules, specifically protein phosphatases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Dinophysistoxin 1 can change. For example, in a study where mice were treated with sublethal doses of DTX1 for 7 days, the mice lost body weight, and the disease activity index and intestinal crypt depths increased .

Dosage Effects in Animal Models

The effects of Dinophysistoxin 1 vary with different dosages in animal models. For instance, acute oral LD50 values for DTX1 have been found to be 897 μg/kg . At high doses, DTX1 can cause toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that Dinophysistoxin 1 is involved in are primarily related to its interactions with protein phosphatases. These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Dinophysistoxin 1 is transported and distributed within cells and tissues. In mussels fed with a DTX1-producing microalga, an increase in DTX1 was observed in the digestive gland, kidneys, and gills .

Subcellular Localization

It is known that DTX1 can disrupt the integrity of Caco-2 monolayers, which may suggest its localization at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinophysistoxin-1 is complex due to its intricate molecular structure. It involves multiple steps, including the formation of polyether rings and the introduction of various functional groups. The synthetic route typically starts with simpler organic molecules, which are gradually built up through a series of reactions such as aldol condensations, Michael additions, and cyclizations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be isolated from natural sources, such as contaminated shellfish, using techniques like liquid chromatography-tandem mass spectrometry. This method allows for the precise quantification and purification of the toxin from biological samples .

Chemical Reactions Analysis

Types of Reactions: Dinophysistoxin-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less toxic analogs .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher oral toxicity compared to other members of the okadaic acid group. Its ability to disrupt tight-junction proteins and cross the intestinal epithelium more effectively makes it particularly potent .

Properties

CAS No.

81720-10-7

Molecular Formula

C45H70O13

Molecular Weight

819.0 g/mol

IUPAC Name

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1

InChI Key

CLBIEZBAENPDFY-OOVUYDAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O

SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Canonical SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

melting_point

134°C

81720-10-7

physical_description

Solid

Pictograms

Acute Toxic; Irritant

Synonyms

35S-methylokadaic acid
dinophysistoxin 1
dinophysistoxin-1
dinophytoxin-1
DTX-1 protein, Dinophysis
DTX1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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